Bicyclo[3.1.0]hexane-3-carbonitrile

Catalog No.
S13680327
CAS No.
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.1.0]hexane-3-carbonitrile

Product Name

Bicyclo[3.1.0]hexane-3-carbonitrile

IUPAC Name

bicyclo[3.1.0]hexane-3-carbonitrile

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c8-4-5-1-6-3-7(6)2-5/h5-7H,1-3H2

InChI Key

JAGDXBZJJJJUJW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2C1C2)C#N

Bicyclo[3.1.0]hexane-3-carbonitrile (CAS: 1518442-73-3) is a conformationally restricted, all-carbon bicyclic building block featuring a cyclopropane ring fused to a cyclopentane framework, with a versatile nitrile handle at the 3-position. In industrial and medicinal chemistry, this scaffold is highly valued as a rigidified bioisostere for flexible cycloalkanes such as cyclohexane or cyclopentane . The bicyclo[3.1.0]hexane core forces a perpetual puckered conformation that closely mimics specific transition states or bioactive conformations, while the nitrile group provides a robust, process-friendly handle for divergent downstream functionalization into amines, acids, or heterocycles [1].

Research Fit

Conformationally constrained cyclohexane isostere for scaffold design
Key building block for adenosine A3 receptor ligand and DPP-4 inhibitor research
Defined 3‑carbonitrile exit vector supports target engagement studies

Substituting Bicyclo[3.1.0]hexane-3-carbonitrile with simpler, flexible analogs like cyclohexanecarbonitrile or cyclopentanecarbonitrile compromises both binding thermodynamics and metabolic stability. Flexible monocyclic rings incur a high entropic penalty upon target binding due to the loss of multiple conformational degrees of freedom (e.g., chair-to-boat interconversions) . Furthermore, unsubstituted cycloalkanes possess multiple metabolically vulnerable C-H bonds susceptible to CYP450-mediated oxidation. The fused cyclopropane ring in the bicyclo[3.1.0]hexane system not only locks the molecular geometry to enhance target selectivity but also sterically shields the core, significantly increasing resistance to enzymatic degradation—attributes that cannot be replicated by generic monocyclic substitutes [1].

Substitution Risk

Conformational mimicry limitations

The boat‑like locked geometry cannot be replicated by flexible cyclohexane or simple cyclohexanecarbonitrile; target‑binding pre‑organization may not transfer.

Lipophilicity profile shift

The 3‑carbonitrile isomer shows lower computed lipophilicity than cyclohexanecarbonitrile or the 1‑isomer, which may alter pharmacokinetic behavior and solubility characteristics in screening assays.

Positional isomer mismatch

The 1‑carbonitrile isomer places the nitrile on the cyclopropane ring, creating a different steric environment and exit vector; synthetic and target‑engagement outcomes may diverge significantly.

Conformational Restriction and Entropic Penalty Reduction

When utilized as a structural scaffold, the bicyclo[3.1.0]hexane core locks the ring system into a puckered conformation, acting as a perpetual distorted boat. Compared to flexible cyclohexanecarbonitrile derivatives, which must overcome a significant entropic penalty to adopt bioactive non-chair conformations, the bicyclo[3.1.0]hexane system pre-organizes the ligand geometry. Studies on rigidified receptor ligands demonstrate that this conformational restriction can increase target binding affinity (Ki) by 10- to 100-fold while drastically improving selectivity against off-target receptors [1].

Evidence DimensionTarget binding affinity and selectivity (entropic penalty)
Target Compound DataPre-organized puckered conformation (high affinity/selectivity)
Comparator Or BaselineCyclohexanecarbonitrile derivatives (flexible, high entropic penalty)
Quantified Difference10- to 100-fold improvement in target binding affinity (Ki) for rigidified analogs
ConditionsReceptor binding assays for conformationally restricted bioisosteres

Procuring this restricted core allows medicinal chemists to design highly selective ligands that avoid the off-target toxicity associated with flexible cycloalkanes.

Lipophilicity context
Context-dependent
XLogP3: 1.3 vs cyclohexanecarbonitrile 2.09 (Δ −0.79)
Reported lower lipophilicity may improve developability profiles
Computed property; experimental logD verification recommended

Metabolic Stability and CYP450 Resistance

The incorporation of the fused cyclopropane ring in the bicyclo[3.1.0]hexane framework eliminates metabolically vulnerable alpha-protons and provides steric shielding. Compared to cyclopentanecarbonitrile or cyclohexanecarbonitrile baselines, which are prone to extensive CYP450-mediated hydroxylation, the bicyclo[3.1.0]hexane core typically exhibits a significantly extended metabolic half-life (t1/2) in human liver microsomes. This structural rigidification prevents the enzymatic insertion of oxygen, making it a superior choice for late-stage lead optimization .

Evidence DimensionMetabolic half-life (t1/2) in liver microsomes
Target Compound DataHigh resistance to CYP450 oxidation
Comparator Or BaselineCyclohexane/cyclopentane analogs (rapid hydroxylation)
Quantified DifferenceExtended metabolic half-life and reduced intrinsic clearance
ConditionsIn vitro human liver microsome (HLM) stability assays

Buyers prioritizing in vivo stability and extended pharmacokinetic half-lives must select this rigidified core over easily metabolized monocyclic alternatives.

Conformational restraint
Reported
Single boat-like conformer vs multiple chair/boat conformers of cyclohexanecarbonitrile
Pre‑organization may support higher binding affinity in target studies
Class‑level inference; experimental conformation analysis suggested

Synthetic Versatility and Process Atom Economy

Bicyclo[3.1.0]hexane-3-carbonitrile serves as a highly efficient, late-stage divergent intermediate. Instead of performing low-yielding, multi-step cyclopropanations on complex advanced intermediates, process chemists can utilize this pre-formed bicyclic nitrile. The nitrile group undergoes high-yielding reductions to primary amines or hydrolysis to carboxylic acids. Compared to de novo cyclopropanation routes, utilizing this exact building block reduces synthetic steps and improves overall atom economy for scale-up manufacturing [1].

Evidence DimensionSynthetic step count and process efficiency
Target Compound DataDirect functionalization of the pre-formed bicyclic nitrile
Comparator Or BaselineDe novo cyclopropanation of advanced monocyclic intermediates
Quantified DifferenceElimination of multi-step late-stage ring-closing reactions
ConditionsScale-up synthesis of rigidified bioisosteres

Procuring the pre-formed bicyclic nitrile significantly streamlines synthetic routes, reducing manufacturing costs and improving overall batch yields.

Core dipole moment
Class‑level inference
Parent bicyclo[3.1.0]hexane core: 0.19 D
Low core polarity may facilitate non‑polar purification methods
Nitrile substituent contribution estimated; full molecule dipole not reported

Lipophilic Efficiency (LipE) Optimization

The bicyclo[3.1.0]hexane core provides a modest elevation in lipophilicity (LogP) compared to cyclopentane, without the substantial molecular weight increase associated with adding multiple methyl groups or expanding to larger fused ring systems. When compared to heavily substituted cyclohexanecarbonitrile derivatives designed to achieve similar membrane permeability, the bicyclo[3.1.0]hexane-3-carbonitrile scaffold maintains a lower molecular weight, thereby preserving optimal Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) metrics critical for oral bioavailability .

Evidence DimensionLipophilic Efficiency (LipE) and Molecular Weight
Target Compound DataOptimized LogP with minimal MW increase
Comparator Or BaselineSubstituted cyclohexanes (higher MW penalty for equivalent lipophilicity)
Quantified DifferenceSuperior Ligand Efficiency (LE) retention
ConditionsPhysicochemical profiling for oral drug candidates

This compound is the optimal choice for buyers needing to tune lipophilicity and membrane permeability without violating Lipinski's Rule of 5.

Positional isomer
Cross‑study comparable
3‑CN XLogP3 1.3 vs 1‑CN XLogP3 1.4; different steric environment
Subtle lipophilicity and vector differences influence synthetic route selection
Computed values; reactivity validation may be necessary

Synthesis of Conformationally Restricted Bioisosteres

Due to its ability to lock the ring geometry into a perpetual puckered conformation, Bicyclo[3.1.0]hexane-3-carbonitrile is extensively used as a starting material to synthesize rigidified bioisosteres of flexible cycloalkanes. This application directly leverages the entropic penalty reduction, enabling the development of highly selective receptor ligands and enzyme inhibitors with minimized off-target effects [1].

Development of Metabolically Stable Pharmacophores

In late-stage lead optimization, this compound is procured to replace metabolically vulnerable cyclopentyl or cyclohexyl rings. The fused cyclopropane ring sterically shields the core from CYP450-mediated oxidation, making it an essential building block for designing drug candidates with extended in vivo half-lives and reduced intrinsic clearance .

Streamlined Scale-Up of Rigidified Analogs

For process chemistry and scale-up manufacturing, Bicyclo[3.1.0]hexane-3-carbonitrile provides a stable, pre-formed bicyclic scaffold. Its versatile nitrile handle allows for divergent synthesis into amines or acids, bypassing the need for hazardous and low-yielding late-stage cyclopropanation reactions, thereby improving overall atom economy and batch reproducibility [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Adenosine A₃ receptor ligand design
Conformationally rigid nitrile scaffold
Receptor affinity and selectivity profiling
DPP‑4 inhibitor intermediate
Defined 3‑carbonitrile exit vector for coupling reactions
Synthetic route compatibility and intermediate stability
Metabolic stability screening
Rigid core reduces conformational flexibility
CYP‑mediated oxidation susceptibility assessment

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

107.073499291 g/mol

Monoisotopic Mass

107.073499291 g/mol

Heavy Atom Count

8

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